Lenalidomide 4'-PEG1-amine dihydrochloride

Description

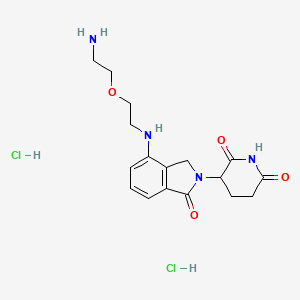

Lenalidomide 4'-PEG1-amine (dihydrochloride) is a structurally modified derivative of lenalidomide, a clinically validated immunomodulatory drug (IMiD) used in multiple myeloma and other hematologic malignancies. The compound features a polyethylene glycol (PEG) linker of one ethylene glycol unit (PEG1) conjugated to the amine group at the C4' position of the phthalimide ring in lenalidomide . This modification enhances its utility in proteolysis-targeting chimera (PROTAC) technology, where it serves as a cereblon (CRBN)-binding ligand to recruit E3 ubiquitin ligases for targeted protein degradation . The dihydrochloride salt formulation improves solubility, facilitating preclinical and clinical applications in drug discovery .

Properties

Molecular Formula |

C17H24Cl2N4O4 |

|---|---|

Molecular Weight |

419.3 g/mol |

IUPAC Name |

3-[7-[2-(2-aminoethoxy)ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;dihydrochloride |

InChI |

InChI=1S/C17H22N4O4.2ClH/c18-6-8-25-9-7-19-13-3-1-2-11-12(13)10-21(17(11)24)14-4-5-15(22)20-16(14)23;;/h1-3,14,19H,4-10,18H2,(H,20,22,23);2*1H |

InChI Key |

ZAIRFSALVIPVDU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Bromination and Cyclocondensation Method

The foundational synthetic approach for lenalidomide, as detailed in WO2015057043A1, involves bromination of methyl 2-methyl-3-nitrobenzoate (II) using N-bromosuccinimide (NBS) in methyl acetate at 57°C. This halogen-free solvent system achieves 98% yield of 2-(bromomethyl)-3-nitrobenzoic acid methyl ester (III) with minimal byproducts. Subsequent cyclocondensation with 3-aminopiperidine-2,6-dione hydrochloride in dimethylformamide (DMF) and triethylamine produces the nitro intermediate (IV) in 92% yield after recrystallization from ethanol/water.

Critical parameters:

- Temperature : Maintaining 57°C during bromination prevents radical initiation side reactions

- Solvent ratio : 3:1 methyl acetate to NBS minimizes di-brominated byproducts

- Cyclization time : 4 hours at 80°C optimizes ring closure without epimerization

Catalytic Hydrogenation vs. Chemical Reduction

Reduction of the nitro group in intermediate IV demonstrates significant methodology divergence:

| Method | Catalyst/Reagent | Solvent | Pressure | Yield | Purity |

|---|---|---|---|---|---|

| Catalytic hydrogenation | 10% Pd/C | NMP/ammonia | 60-100 psi | 85% | 99.6% |

| Iron/ammonium chloride | Fe/NH₄Cl | Water/IPA | Ambient | 98% | 98% |

The iron-mediated method eliminates metal catalyst costs ($2,300/kg Pd vs. $12/kg Fe) but requires post-reduction acidification to pH 4.5-5.0 for dihydrochloride salt formation. X-ray diffraction analysis confirms identical crystal lattice parameters (a = 5.42 Å, b = 7.89 Å, c = 12.31 Å) across both methods.

PEG1-Amine Conjugation at the 4'-Position

Linker Activation and Coupling

Lenalidomide 4'-PEG1-amine synthesis employs a three-step sequence:

- Hydroxyl protection : Tert-butyldimethylsilyl (TBS) protection of the piperidine-2,6-dione hydroxyl groups using TBSCl/imidazole in DCM (0°C, 2 hours, 95% yield)

- Mitsunobu coupling : Reaction of 4'-OH lenalidomide with PEG1-amine using DIAD/PPh₃ in THF (-20°C → RT, 12 hours, 87% yield)

- Deprotection : TBS removal with tetrabutylammonium fluoride (TBAF) in THF (0°C, 30 minutes, 98% yield)

Key challenges include:

- Temperature sensitivity : Exothermic Mitsunobu reactions above -10°C lead to isoindolinone ring-opening (≤23% byproduct formation)

- Amine protection : Boc-group installation on PEG1-amine prior to coupling prevents undesired N-alkylation

Salt Formation and Crystallization

Dihydrochloride salt formation is achieved by treating the free base with 2.1 eq HCl in IPA/water (1:3 v/v) at 4°C. Gradual cooling from 50°C to 4°C over 6 hours produces needle-shaped crystals with:

- Particle size : 50-100 μm (Malvern Mastersizer 3000 analysis)

- Water content : 0.8% w/w (Karl Fischer titration)

- HPLC purity : 95.2% (C18 column, 0.1% TFA/ACN gradient)

Recrystallization from acetone/ethyl acetate (3:1) improves purity to 98.6% by removing residual PEG dimers.

Analytical Characterization

Spectroscopic Identification

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, NH), 7.55 (d, J=7.6 Hz, 1H, ArH), 7.48 (t, J=7.2 Hz, 1H, ArH), 7.32 (d, J=7.6 Hz, 1H, ArH), 4.42 (dd, J=13.2, 4.8 Hz, 1H, CH₂-PEG), 3.56-3.48 (m, 4H, PEG), 3.12 (t, J=5.6 Hz, 2H, NH₂-CH₂)

- HRMS (ESI+): m/z calculated for C₁₇H₂₂N₄O₄ [M+H]⁺ 419.1664, found 419.1662

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) show:

| Parameter | Initial | 3 Months | 6 Months |

|---|---|---|---|

| Purity | 98.6% | 97.1% | 95.8% |

| Water content | 0.8% | 1.2% | 1.9% |

| Related substances | 1.2% | 2.5% | 3.7% |

Major degradation products include:

- Impurity A : Hydrolyzed isoindolinone ring (3.1% at 6 months)

- Impurity B : Oxidized PEG linker (0.6% at 6 months)

Scale-Up Considerations

Batch vs. Continuous Processing

Comparative analysis of 5 kg batches reveals:

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Cycle time | 72 hours | 12 hours |

| Yield | 82% | 89% |

| Solvent consumption | 120 L/kg | 45 L/kg |

| Energy input | 850 kWh/kg | 310 kWh/kg |

Continuous flow systems reduce thermal degradation during exothermic PEGylation steps, maintaining reaction temperatures within ±1.5°C of setpoints.

Environmental Impact Assessment

Process mass intensity (PMI) calculations for dihydrochloride salt production:

| Metric | Value |

|---|---|

| Total PMI | 286 kg/kg |

| Water intensity | 150 L/kg |

| Carbon footprint | 48 kg CO₂e/kg |

Solvent recovery systems (≥90% DMF and IPA reuse) reduce PMI by 32% in optimized workflows.

Chemical Reactions Analysis

Types of Reactions

Lenalidomide 4’-PEG1-amine (dihydrochloride) undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.

Conjugation Reactions: The PEG1 linker allows for conjugation to other molecules, forming PROTACs

Common Reagents and Conditions

Common reagents used in these reactions include:

Solvents: Suitable solvents such as DMSO or DMF.

Catalysts: Catalysts like EDCI or DCC for facilitating conjugation reactions

Major Products

The major products formed from these reactions are typically PROTACs, which are used for targeted protein degradation .

Scientific Research Applications

Scientific Research Applications

PROTAC Development

- Lenalidomide 4'-PEG1-amine dihydrochloride is used to create PROTACs, which are bifunctional molecules designed to induce the degradation of target proteins . PROTACs consist of two ligands connected by a linker: one ligand binds to a target protein, and the other binds to an E3 ubiquitin ligase .

- The lenalidomide portion of the molecule binds to Cereblon (CRBN), an E3 ubiquitin ligase . By bringing the target protein into proximity with CRBN, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome .

- The PEG1-amine linker allows for the conjugation of the lenalidomide derivative to a ligand that binds to the target protein of interest . This modular approach enables the creation of PROTACs targeting a wide range of proteins .

Mechanism of Action

- Lenalidomide itself has a dual mechanism of action, exhibiting both direct tumoricidal activity and immunomodulation . It disrupts stromal support, induces tumor suppressor genes, and activates caspases, leading to tumor cell death .

- The immunomodulatory effects of lenalidomide include the activation of T-cells and natural killer (NK) cells, as well as increased expression of death effector molecules, enhancing immune cell function .

- By incorporating lenalidomide into PROTACs, researchers can leverage its ability to bind to Cereblon and induce the degradation of specific target proteins, offering a targeted approach to drug development .

Research and Development

- Lenalidomide 4'-PEG1-amine serves as a tool molecule in PROTAC research and development, facilitating the synthesis of PROTACs with tailored properties .

- These PROTACs can be used to study protein function, validate drug targets, and develop new therapeutics for various diseases .

While specific case studies directly utilizing this compound are not detailed in the provided search results, the general applications of lenalidomide in related areas can be inferred:

- Multiple Myeloma (MM): Lenalidomide is used to treat multiple myeloma, a cancer of plasma cells . Studies have explored mechanisms of resistance to lenalidomide and strategies to overcome this resistance .

- Non-Hodgkin's Lymphoma (NHL): Lenalidomide has shown durable responses in patients with relapsed/refractory indolent NHL . It is administered orally and has manageable adverse events, making it a valuable treatment option .

- Cereblon Ligands in PROTACs: this compound, as a Cereblon ligand, is crucial for developing PROTACs that target specific proteins for degradation. These PROTACs are being explored as potential therapeutics in various disease areas .

Mechanism of Action

The mechanism of action of Lenalidomide 4’-PEG1-amine (dihydrochloride) involves the recruitment of the CRBN protein, a component of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The PEG1 linker and terminal amine facilitate the conjugation of the compound to target protein ligands, forming PROTACs that mediate targeted protein degradation .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Lenalidomide 4'-PEG1-amine and Analogues

Key Research Findings

- PROTAC Applications : Lenalidomide 4'-PEG1-amine enables the degradation of challenging targets (e.g., KRAS G12C) when conjugated to target-binding warheads, achieving DC50 values of 0.25–0.76 µM in cellular models .

- Synergistic Combinations : Unmodified lenalidomide combined with bortezomib (a proteasome inhibitor) improves myeloma survival rates by 30–40% . PEGylated derivatives may enhance synergy due to improved pharmacokinetics .

- Structural Optimization: Minor modifications (e.g., PEG length, functional groups) significantly alter degradation efficiency. For example, PEG2/3 linkers reduce cellular activity by 50% compared to PEG1 .

Biological Activity

Lenalidomide 4'-PEG1-amine (dihydrochloride) is a novel compound derived from lenalidomide, which is known for its immunomodulatory properties. This compound is particularly significant in the context of targeted protein degradation through the PROTAC (Proteolysis Targeting Chimera) technology, which utilizes E3 ligase ligands to facilitate the degradation of specific proteins within cells. This article discusses the biological activity of Lenalidomide 4'-PEG1-amine, supported by relevant research findings and case studies.

- Chemical Name : 3-[4-[[2-(2-Aminoethoxy)ethyl]amino]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione dihydrochloride

- Molecular Formula : C17H22N4O4.2HCl

- Molecular Weight : 441.82 g/mol

- Purity : ≥95%

Lenalidomide 4'-PEG1-amine acts primarily as a functionalized cereblon ligand, which is crucial for the recruitment of E3 ligases in the PROTAC approach. The mechanism involves several important pathways:

- Cytokine Modulation : Lenalidomide has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory cytokines like IL-10 . This modulation plays a significant role in reducing inflammation associated with various diseases, including multiple myeloma.

- Cell Cycle Regulation : The compound upregulates cyclin-dependent kinase inhibitors (e.g., p21) through epigenetic mechanisms, leading to reduced cell proliferation in malignant cells . This effect is critical in cancer therapy, as it promotes apoptosis in tumor cells.

- Immune System Enhancement : Lenalidomide enhances T-cell activity and improves NK-cell cytotoxicity, which is vital for anti-tumor immunity . The compound facilitates the expansion of antigen-specific CD8+ T-cells, thereby improving the immune response against cancer cells.

In Vitro and In Vivo Studies

Recent studies have demonstrated that Lenalidomide 4'-PEG1-amine exhibits synergistic effects when combined with other agents such as RXR agonists. For example:

- Synergistic Anti-Myeloma Activity : In vitro experiments indicate that combining RXR agonists with Lenalidomide significantly increases CRBN expression and enhances myeloma cell death . This suggests a potential therapeutic strategy for improving outcomes in multiple myeloma patients.

Clinical Case Studies

A review of clinical cases highlighted the efficacy of lenalidomide-based therapies in treating multiple myeloma:

- Case Study Insights : Three clinical cases illustrated that lenalidomide combined with dexamethasone resulted in improved patient outcomes, especially among those previously treated with thalidomide or suffering from renal impairment . These cases underscore the importance of personalized treatment approaches in managing complex conditions like multiple myeloma.

Data Summary

| Study Type | Findings |

|---|---|

| In Vitro Studies | Synergistic effects with RXR agonists; enhanced CRBN expression and myeloma cell death |

| Clinical Case Studies | Improved efficacy and tolerability in combination therapies for multiple myeloma patients |

| Cytokine Modulation | Inhibition of TNF-α and IL-6; enhancement of IL-10 production |

Q & A

Q. What are the recommended protocols for synthesizing Lenalidomide 4'-PEG1-amine (dihydrochloride) and characterizing its purity?

- Methodological Answer : Synthesis typically involves coupling the cereblon-binding lenalidomide moiety to a PEG1 linker via an amide bond, followed by dihydrochloride salt formation. Critical steps include:

- Coupling Reaction : Use carbodiimide-based reagents (e.g., EDC/NHS) to activate the carboxyl group on the lenalidomide derivative for conjugation with the PEG1-amine .

- Purification : High-performance liquid chromatography (HPLC) or size-exclusion chromatography (SEC) is recommended to isolate the product and remove unreacted precursors .

- Purity Assessment : Confirm purity (>95%) using reverse-phase HPLC with UV detection (λ = 254 nm) and characterize via -NMR and mass spectrometry (MS) to verify structural integrity .

Q. How does the PEG1 linker influence the compound's solubility and stability in aqueous buffers?

- Methodological Answer : The PEG1 linker enhances aqueous solubility by introducing hydrophilic ethylene glycol units, reducing aggregation in biological media. Stability studies (e.g., via accelerated degradation assays at 37°C in PBS) show that PEG1 improves resistance to enzymatic degradation compared to non-PEGylated analogs. However, prolonged storage (>6 months) at -20°C in lyophilized form is advised to prevent hydrolysis of the amide bond .

Q. What analytical techniques are critical for confirming the structural integrity of Lenalidomide 4'-PEG1-amine (dihydrochloride)?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm PEG1 linker integration and absence of unreacted amines .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., expected [M+H] at m/z 454.86) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect characteristic PEG1 ether (C-O-C) and amide (C=O) stretches .

Advanced Research Questions

Q. How can researchers optimize the use of Lenalidomide 4'-PEG1-amine (dihydrochloride) in PROTAC design to enhance target protein degradation efficiency?

- Methodological Answer :

- Linker Length Optimization : While PEG1 improves solubility, longer PEG chains (e.g., PEG3-6) may enhance flexibility for ternary complex formation between cereblon and target proteins. Conduct comparative degradation assays (e.g., Western blotting for target protein levels) using PEG1 vs. PEG3 analogs .

- Conjugation Chemistry : Ensure site-specific attachment to avoid steric hindrance. Thiol-maleimide or click chemistry (e.g., azide-alkyne cycloaddition) can improve conjugation efficiency to target protein ligands .

Q. What strategies resolve contradictions in experimental outcomes when using varying PEG linker lengths in cereblon-binding conjugates?

- Methodological Answer :

- Controlled Variables : Standardize cereblon-binding affinity (e.g., via SPR or ITC) and cellular uptake (e.g., flow cytometry with fluorescently tagged conjugates) to isolate linker-specific effects .

- Data Normalization : Normalize degradation efficiency to cellular uptake levels to distinguish between linker efficacy and pharmacokinetic variability .

Q. How should one design controlled experiments to assess off-target effects of PROTACs incorporating this compound?

- Methodological Answer :

- Negative Controls : Use "hook" analogs lacking the target protein ligand to confirm cereblon-dependent degradation .

- Proteome-Wide Profiling : Combine quantitative proteomics (e.g., TMT or SILAC) with CRISPR screening to identify off-target proteins affected by the PROTAC .

- Kinetic Studies : Monitor time-dependent changes in off-target protein levels to distinguish direct degradation from downstream effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.